molecular formula C10H10N2O3 B1292603 7-amino-5-methoxy-1H-indole-2-carboxylic acid CAS No. 1000341-48-9

7-amino-5-methoxy-1H-indole-2-carboxylic acid

Cat. No. B1292603
CAS RN: 1000341-48-9
M. Wt: 206.2 g/mol
InChI Key: MVBYUVNOWCELDJ-UHFFFAOYSA-N
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Description

7-amino-5-methoxy-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic system found in natural products and drugs . Indoles play a crucial role in cell biology and are used as biologically active compounds for treating various disorders . The 5-methoxyindole-2-carboxylic acid, a related compound, has a molecular weight of 191.1834 .


Synthesis Analysis

The synthesis of indole derivatives has attracted significant attention due to their biological importance . A copper-catalyzed one-pot multicomponent cascade reaction has been used for the selective synthesis of various indole derivatives .


Molecular Structure Analysis

Indole is a benzopyrrole that contains a benzenoid nucleus and has 10 π-electrons, which makes them aromatic in nature . The 5-methoxyindole-2-carboxylic acid has a molecular formula of C10H9NO3 .


Chemical Reactions Analysis

Indole derivatives undergo various reactions. For instance, N-alkylanilines were used in excess to avoid the formation of bis(indolyl)alkanes . The reaction was also catalyzed by L-proline, Amberlite, IRA-400 Cl resin, and polyaniline-fluoroboric acid-dodecyl hydrogen sulfate salt (PANI-HBF4) .


Physical And Chemical Properties Analysis

Indoles are crystalline and colorless in nature with specific odors . They readily undergo electrophilic substitution due to excessive π-electrons delocalization .

Mechanism of Action

Indole derivatives possess various biological activities. They have been used as antiviral agents, anti-inflammatory agents, anticancer agents, anti-HIV agents, antioxidant agents, antimicrobial agents, antitubercular agents, antidiabetic agents, antimalarial agents, anticholinesterase agents, and more . For instance, 5-methoxyindole-2-carboxylic acid has been used as an inhibitor of Mycobacterium tuberculosis pantothenate synthetase .

Safety and Hazards

Indole derivatives are considered hazardous by the 2012 OSHA Hazard Communication Standard . They can cause specific target organ toxicity, particularly affecting the respiratory system .

Future Directions

Indole derivatives have diverse biological activities and immense potential to be explored for newer therapeutic possibilities . The investigation of novel methods of synthesis has attracted the attention of the chemical community . The application of indole derivatives for the treatment of various disorders is expected to increase in the future .

properties

IUPAC Name

7-amino-5-methoxy-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-15-6-2-5-3-8(10(13)14)12-9(5)7(11)4-6/h2-4,12H,11H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVBYUVNOWCELDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)C=C(N2)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30646718
Record name 7-Amino-5-methoxy-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1000341-48-9
Record name 7-Amino-5-methoxy-1H-indole-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000341-48-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Amino-5-methoxy-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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